molecular formula C21H23N3O5 B4791700 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide

Cat. No. B4791700
M. Wt: 397.4 g/mol
InChI Key: KBIPRURLRWOMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide, commonly referred to as DMXAA, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the production of cytokines and chemokines, which are involved in the immune response. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the production of nitric oxide, which is involved in the immune response. In addition, DMXAA has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development of cancer. DMXAA has also been shown to decrease the production of angiogenic factors, which are involved in the development of new blood vessels that supply tumors.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. In addition, DMXAA has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death.
However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to have variable activity in different cancer cell lines, and its mechanism of action is not fully understood. In addition, DMXAA has not yet been approved for use in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on DMXAA. One area of research is focused on understanding the mechanism of action of this compound and identifying the specific pathways involved in tumor cell death. Another area of research is focused on developing new analogs of DMXAA that may have improved anti-tumor activity and fewer side effects. Finally, there is ongoing research on the potential clinical applications of DMXAA, including its use in combination with other cancer treatments.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-26-16-8-5-4-7-15(16)22-19(25)9-6-10-20-23-21(24-29-20)14-11-12-17(27-2)18(13-14)28-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIPRURLRWOMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide

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